N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound characterized by the presence of furan rings and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 4-(furan-3-yl)benzylamine with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under mild oxidative conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents like sodium borohydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones and related oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Nitro or halogenated benzyl derivatives.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The furan rings and benzyl group facilitate binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(furan-2-yl)benzyl)-2,5-dimethylfuran-3-carboxamide
- N-(4-(thiophen-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide
- N-(4-(pyridin-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide
Uniqueness
N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide is unique due to the specific positioning of the furan ring and the benzyl group, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-9-17(13(2)22-12)18(20)19-10-14-3-5-15(6-4-14)16-7-8-21-11-16/h3-9,11H,10H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGPYBMKIGNQFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.